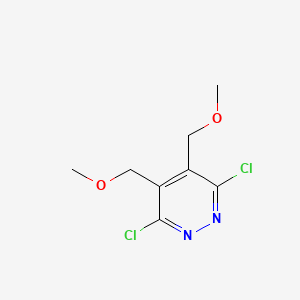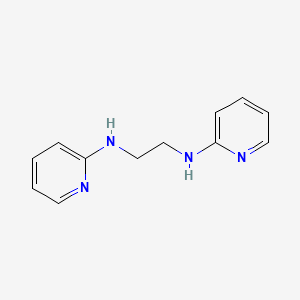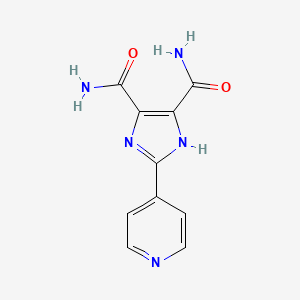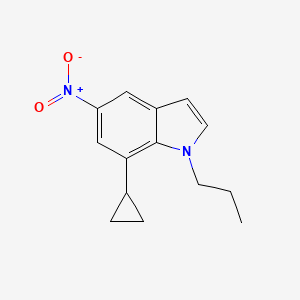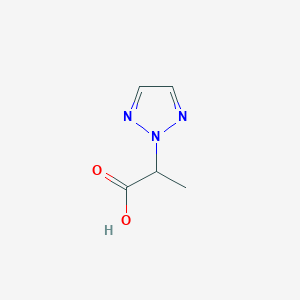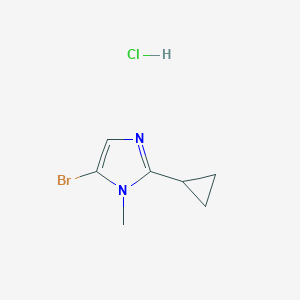
5-Bromo-2-cyclopropyl-1-methyl-1h-imidazole hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2-cyclopropyl-1-methyl-1h-imidazole hydrochloride is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This compound is characterized by the presence of a bromine atom at the 5th position, a cyclopropyl group at the 2nd position, and a methyl group at the 1st position of the imidazole ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-cyclopropyl-1-methyl-1h-imidazole hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-cyclopropyl-1-methyl-1h-imidazole with bromine in the presence of a suitable solvent. The reaction is carried out under mild conditions to ensure the selective bromination at the 5th position of the imidazole ring.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process includes the preparation of intermediates, followed by cyclization and bromination steps. The final product is then converted to its hydrochloride salt form through a reaction with hydrochloric acid, followed by purification and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-2-cyclopropyl-1-methyl-1h-imidazole hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The imidazole ring can undergo oxidation or reduction reactions, leading to the formation of different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazole derivatives, while oxidation and reduction reactions can lead to the formation of imidazole N-oxides or reduced imidazole derivatives.
Aplicaciones Científicas De Investigación
5-Bromo-2-cyclopropyl-1-methyl-1h-imidazole hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and catalysts for industrial processes.
Mecanismo De Acción
The mechanism of action of 5-Bromo-2-cyclopropyl-1-methyl-1h-imidazole hydrochloride involves its interaction with specific molecular targets. The bromine atom and the imidazole ring play crucial roles in its binding to target proteins or enzymes. The compound can modulate the activity of these targets by either inhibiting or activating their functions, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-1-methyl-1h-imidazole: Similar structure but lacks the cyclopropyl group.
5-Bromo-2-methyl-1h-imidazole: Similar structure but lacks the cyclopropyl group and has a different substitution pattern.
2-Cyclopropyl-1-methyl-1h-imidazole: Similar structure but lacks the bromine atom.
Uniqueness
5-Bromo-2-cyclopropyl-1-methyl-1h-imidazole hydrochloride is unique due to the presence of both the bromine atom and the cyclopropyl group, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C7H10BrClN2 |
|---|---|
Peso molecular |
237.52 g/mol |
Nombre IUPAC |
5-bromo-2-cyclopropyl-1-methylimidazole;hydrochloride |
InChI |
InChI=1S/C7H9BrN2.ClH/c1-10-6(8)4-9-7(10)5-2-3-5;/h4-5H,2-3H2,1H3;1H |
Clave InChI |
INCJUYKGOBUVTA-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=CN=C1C2CC2)Br.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


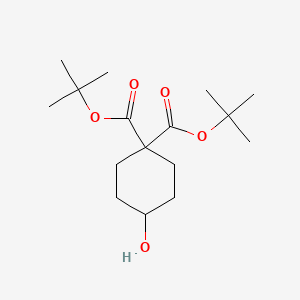
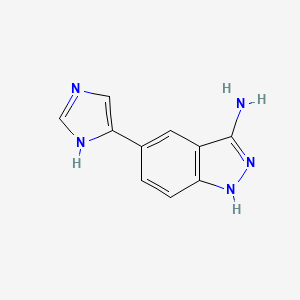
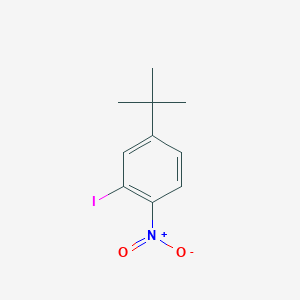
![Ethyl 4-[2-(acetylamino)-3-aminophenoxy]butanoate](/img/structure/B13880598.png)
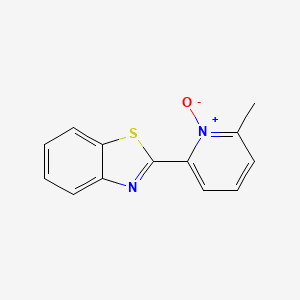

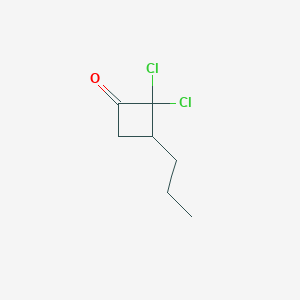
![[4-(4-Aminophenyl)piperazin-1-yl]-(5-chlorothiophen-2-yl)methanone](/img/structure/B13880630.png)
